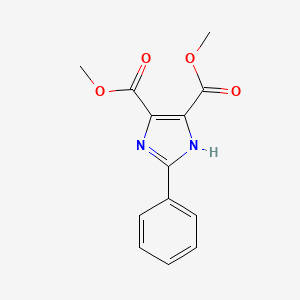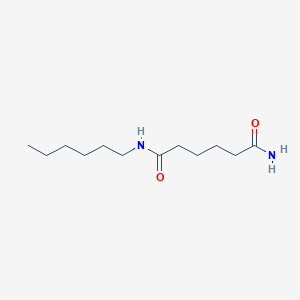
3-Methoxy-3-methyl-1,4-dioxan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-3-methyl-1,4-dioxan-2-ol is an organic compound with the molecular formula C6H12O3 It is a derivative of dioxane, characterized by the presence of methoxy and methyl groups attached to the dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxy-3-methyl-1,4-dioxan-2-ol can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes utilize efficient catalysts and continuous removal of by-products to ensure high yields and purity. The use of molecular sieves or orthoesters can enhance the efficiency of water removal during the reaction .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-3-methyl-1,4-dioxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh.
Substitution: Alkyl halides, acyl chlorides, RLi, RMgX.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
3-Methoxy-3-methyl-1,4-dioxan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-3-methyl-1,4-dioxan-2-ol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar in structure but with different substituents.
4-Methyl-1,3-dioxane: Another dioxane derivative with a methyl group.
1,4-Dioxan-2-ol: A related compound with a hydroxyl group.
Uniqueness
3-Methoxy-3-methyl-1,4-dioxan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxy and methyl groups influence its stability, solubility, and reactivity compared to other dioxane derivatives .
Propiedades
Fórmula molecular |
C6H12O4 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
3-methoxy-3-methyl-1,4-dioxan-2-ol |
InChI |
InChI=1S/C6H12O4/c1-6(8-2)5(7)9-3-4-10-6/h5,7H,3-4H2,1-2H3 |
Clave InChI |
FISAXPXZQNLDPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OCCO1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)








![5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole](/img/structure/B13808826.png)



